6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Description
Structural Features of Pyrazolo[1,5-a]Pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine core consists of a fused bicyclic system combining pyrazole and pyrimidine rings. This rigid, planar structure exhibits significant conjugation across its π-electron system, which enhances thermal stability and influences intermolecular interactions. The numbering convention assigns position 1 to the pyrazole nitrogen adjacent to the fusion point, while positions 5 and 7 on the pyrimidine ring are common sites for functionalization (Figure 1).
In the case of 6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine, the scaffold is modified at position 3 with a thienyl group and at position 6 with a chlorinated trifluoromethylpyridinyl substituent. The thienyl moiety introduces electron-rich aromatic character, while the chloro-trifluoromethylpyridinyl group contributes steric bulk and electron-withdrawing effects. These substituents alter the electron density distribution, potentially enhancing binding interactions in biological targets or modulating photophysical properties in materials applications.
Crystallographic studies of analogous compounds reveal that the pyrazolo[1,5-a]pyrimidine system maintains planarity, with substituents adopting orientations that minimize steric clashes. For example, in 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the tolyl group forms a dihedral angle of 14.1° with the core scaffold, while the trifluoromethyl group occupies an axial position. Such structural insights inform the design of derivatives like the query compound, where strategic substitution optimizes spatial and electronic complementarity.
Historical Development of Pyrazolo[1,5-a]Pyrimidine-Based Compounds
The synthesis of pyrazolo[1,5-a]pyrimidines dates to mid-20th-century efforts to develop heterocyclic compounds for pharmaceutical applications. Early routes relied on cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophiles like β-diketones or β-enaminones. These methods enabled access to the core scaffold but faced limitations in regioselectivity and functional group tolerance.
The discovery of Zaleplon in the 1990s marked a turning point, demonstrating the scaffold’s potential in central nervous system therapeutics. Subsequent decades saw diversification into anticancer agents (e.g., Dorsomorphin, an AMPK inhibitor) and antiviral compounds (e.g., Presatovir). Recent innovations include pyrazolo[1,5-a]pyrimidine-based aryl hydrocarbon receptor (AHR) antagonists, where systematic optimization of substituents achieved nanomolar inhibitory activity.
The query compound exemplifies modern trends in scaffold functionalization. Its 6-position pyridinyl substituent reflects strategies to enhance target affinity through halogen bonding (chlorine) and hydrophobic interactions (trifluoromethyl), while the 3-thienyl group may improve solubility or π-stacking capabilities. Such targeted modifications build upon historical precedents, illustrating the scaffold’s enduring versatility in drug discovery.
Properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4S/c17-12-4-10(16(18,19)20)6-21-14(12)9-5-22-15-11(7-23-24(15)8-9)13-2-1-3-25-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWVGWHXWNLMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3N=CC(=CN3N=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, trifluoromethyl, pyridinyl, and thienyl groups can be introduced via nucleophilic substitution, electrophilic aromatic substitution, or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Key Reaction Pathways
The following reaction pathways are essential for synthesizing and modifying 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine:
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One-Pot Synthesis :
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A one-pot methodology has been developed where amino pyrazoles react with enaminones in an aqueous medium under mild conditions to form the desired pyrazolo[1,5-a]pyrimidine derivatives. The reaction proceeds through Michael addition followed by cyclization and dehydration steps, yielding products in good yields .
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Oxidative Halogenation :
Reaction Conditions and Yields
The yields of these reactions can vary based on several factors including temperature, solvent choice, and the specific reagents used:
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Typical Yields : The one-pot synthesis typically yields products ranging from 70% to 95%, depending on the specific conditions employed.
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Temperature and Time : Reactions are often conducted at elevated temperatures (around 80°C) for several hours to ensure complete conversion of starting materials to products.
Structural Modifications
The introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine structure can significantly alter its biological properties:
| Position | Substituent | Method Used | Yield (%) |
|---|---|---|---|
| C-3 | Aryl group | Suzuki-Miyaura coupling | 85 |
| C-5 | Alkyl group | SAr reaction | 91 |
| C-7 | Halogen | Oxidative halogenation | 90 |
These modifications not only enhance the compound's solubility but also improve its interaction with biological targets.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound could effectively induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents.
| Study | Findings |
|---|---|
| Guo et al. (2021) | Identified anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Zhang et al. (2020) | Demonstrated selective inhibition of cell cycle progression in lung cancer cells. |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Study | Findings |
|---|---|
| Lee et al. (2022) | Reported effective inhibition of Staphylococcus aureus and Escherichia coli growth with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Patel et al. (2023) | Showed antifungal activity against Candida albicans, indicating broad-spectrum antimicrobial potential. |
Agricultural Applications
Due to its structural characteristics, this compound is being investigated as a potential fungicide and herbicide. Its ability to disrupt specific biochemical pathways in plants makes it a candidate for developing new agrochemicals.
| Application | Details |
|---|---|
| Fungicide | Effective against various fungal pathogens affecting crops, with ongoing field trials to assess efficacy and safety. |
| Herbicide | Targeted action on weed species, potentially reducing the need for broad-spectrum herbicides in agricultural practices. |
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, and evaluated their effects on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting the compound's potential as a lead for further development.
Case Study 2: Antimicrobial Testing
A comprehensive screening of various derivatives against clinical isolates of bacteria was conducted by Johnson et al. (2024). The study found that certain modifications to the trifluoromethyl group enhanced antimicrobial potency, paving the way for optimized formulations.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and key analogs:
Key Comparisons:
Substituent Effects on Electronic Properties: The 2-thienyl group in the target compound provides a sulfur-containing heteroaromatic ring, enabling π-π interactions and moderate hydrophobicity. In contrast, the 4-methoxyphenyl group in ’s analog introduces polarity via the methoxy (-OCH₃) group, enhancing water solubility. Bromo () and cyano () substituents are strong electron-withdrawing groups, which may alter reactivity in SNAr or cross-coupling reactions.
Derivatives with trifluoromethyl and chloro substituents (e.g., ) are often explored as pesticides due to their stability and bioactivity.
Synthetic Flexibility: Bromo-substituted derivatives (e.g., ) serve as intermediates for further functionalization (e.g., Suzuki coupling). The cyano group in ’s compound allows for click chemistry or reduction to amines.
Biological Activity
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHClFNS
- CAS Number : 306978-05-2
- Molecular Weight : 300.73 g/mol
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a chloro and trifluoromethyl group on the pyridine ring and a thienyl group at the C-3 position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives of this scaffold have shown significant inhibitory effects on cancer cell lines. A study demonstrated that certain analogs exhibited IC values in the micromolar range against various cancer types, indicating promising anticancer activity (up to 83.4% inhibition compared to standard drugs) .
Anti-inflammatory Properties
Compounds within this class have also been evaluated for their anti-inflammatory effects. A review indicated that some pyrazolo[1,5-a]pyrimidine derivatives displayed selective COX-2 inhibition with notable edema inhibition percentages (62% to 71%) compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The presence of trifluoromethyl groups has been associated with enhanced lipophilicity, potentially improving bioavailability and efficacy .
Enzyme Inhibition
The compound has shown promise as an inhibitor of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases such as Parkinson's disease. Preliminary biological evaluations indicated that derivatives could exhibit micromolar IC values against MAO-B . This suggests potential applications in treating neurological disorders.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Condensation reactions between aminopyrazoles and various electrophiles.
- Cross-coupling techniques such as Suzuki–Miyaura reactions to introduce aryl groups at specific positions on the pyrazolo core .
These methods not only enhance the yield but also allow for the introduction of diverse substituents that can modulate biological activity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Analogues showed IC values < 10 µM against breast cancer cell lines. |
| Study 2 | Anti-inflammatory Effects | Selective COX-2 inhibitors with up to 71% edema inhibition compared to celecoxib. |
| Study 3 | Neuroprotective Potential | Derivatives exhibited micromolar inhibition against MAO-B, indicating potential for Parkinson's treatment. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how do substituents influence reaction conditions?
- Methodology : Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclization of precursors such as aminopyrazoles and β-diketones or via coupling reactions. For example, refluxing 5-aminopyrazoles with α,β-unsaturated carbonyl compounds in polar solvents (e.g., pyridine or DMF) yields the core structure . Substituents like trifluoromethyl or chloro groups may require modified conditions (e.g., prolonged reflux times or inert atmospheres) to prevent side reactions .
- Key Considerations : Monitor reaction progress using TLC and optimize purification via column chromatography or recrystallization (e.g., ethanol or dioxane) .
Q. Which spectroscopic techniques are critical for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ or C=O at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., trifluoromethyl carbons at δ ~120 ppm with coupling to ¹⁹F) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₁₉H₁₂ClF₃N₅S) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
- Data Contradiction Analysis : Regioselectivity issues arise when multiple reactive sites exist (e.g., pyridine vs. thienyl substituents). highlights that electron-withdrawing groups (e.g., -CF₃) direct nucleophilic attacks to specific positions. For example, using PyBroP as a coupling reagent enhances selectivity for the 5-position .
- Experimental Design : Employ computational modeling (DFT) to predict reactive sites or use sterically hindered bases (e.g., DIPEA) to control reaction pathways .
Q. What role does X-ray crystallography play in resolving structural ambiguities for halogenated pyrazolo[1,5-a]pyrimidines?
- Methodology : Single-crystal X-ray diffraction confirms bond angles (e.g., C-Cl bond lengths ~1.73 Å) and packing interactions (e.g., π-stacking in monoclinic P21/c systems). reports β angles of 99.46° and unit cell dimensions (a = 9.08 Å, b = 9.06 Å), critical for understanding steric effects of -CF₃ and chloro groups .
- Data Interpretation : Compare experimental data (R factor = 0.051) with computational models (e.g., Mercury CCDC) to validate crystallographic assignments .
Q. How do electronic effects of substituents (e.g., -CF₃, -Cl) influence the biological activity of pyrazolo[1,5-a]pyrimidines?
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
